tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate
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Description
Tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is used in synthetic organic chemistry and peptide synthesis . The tert-butyloxycarbonyl (Boc) group, a key component of N-Boc-(R,S)-Nornicotine, is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various structures .
Mode of Action
N-Boc-(R,S)-Nornicotine acts as a protecting group in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The compound’s interaction with its targets involves the selective blocking of the functional group of interest, ensuring stability to the projected reactions .
Biochemical Pathways
The biochemical pathways affected by N-Boc-(R,S)-Nornicotine primarily involve the protection and deprotection of amino groups . The compound allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests it may have specific adme properties that impact its bioavailability .
Result of Action
The result of N-Boc-(R,S)-Nornicotine’s action is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This deprotection can be achieved using various methods, including the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Action Environment
The action of N-Boc-(R,S)-Nornicotine can be influenced by various environmental factors. For instance, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may be resistant to certain environmental conditions . Additionally, the compound’s deprotection can be achieved under room temperature conditions, indicating that temperature is a key environmental factor influencing its action .
Biological Activity
tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and case studies.
- IUPAC Name: this compound
- Molecular Formula: C14H20N2O2
- Molecular Weight: 248.32 g/mol
- CAS Number: 1076199-53-5
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine and subsequent esterification with tert-butyl chloroformate. This multi-step process allows for the introduction of various functional groups that can enhance biological activity.
Pharmacological Profile
Research indicates that compounds within the pyrrolidine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can inhibit bacterial growth. For instance, derivatives similar to tert-butyl 2-(pyridin-3-yl)pyrrolidine have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anti-inflammatory Effects : Pyrrolidine derivatives have been evaluated for their anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that certain derivatives possess potent anti-inflammatory effects, comparable to standard anti-inflammatory drugs like diclofenac .
- CNS Activity : Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or direct neuroprotection against oxidative stress .
Case Studies
A notable case study involved the evaluation of a series of pyrrolidine derivatives, including this compound, for their COX-1 and COX-2 inhibitory activities. The results indicated a selective inhibition profile, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl 2-pyridin-3-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHJLODPDPNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675721 |
Source
|
Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-53-5 |
Source
|
Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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